

# Physicochemical Properties of L-Alanyl-L-Cystine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L-Alanyl-L-Cystine

Cat. No.: B1149740

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**L-Alanyl-L-Cystine** is a dipeptide composed of L-alanine and L-cystine. It serves as a highly stable and soluble source of cystine, making it particularly valuable in cell culture applications, especially in serum-free or chemically defined media.<sup>[1]</sup> It is typically a white to off-white crystalline powder.<sup>[2][3][4]</sup>

Property	Value
Molecular Formula	C12H22N4O6S2 <sup>[3][4][5]</sup>
Molecular Weight	382.46 g/mol <sup>[5][6]</sup>
CAS Number	115888-13-6 <sup>[3][5]</sup>
Appearance	White to off-white crystalline powder <sup>[3][4]</sup>
Solubility	Moderately soluble in water; readily soluble in dilute acids or bases; poorly soluble in ethanol and ether. <sup>[2]</sup>

## Experimental Protocol: Analysis of L-Alanyl-L-Cystine by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and analysis of amino acids and peptides like **L-Alanyl-L-Cystine**.

[1] The following protocol is a generalized methodology for its analysis.

### 1. Sample Preparation:

- Dissolve **L-Alanyl-L-Cystine** in a suitable solvent such as water, methanol, or acetonitrile to an initial concentration range of 1-10 mg/mL.[5] Phosphate buffer or pure water is often preferred to maintain the stability of the peptide.[5]
- Filter the sample solution through a 0.22 µm or 0.45 µm membrane to remove any particulate matter that could interfere with the HPLC system.[5]

### 2. Chromatographic Conditions:

- Column: A mixed-mode column, such as Primesep 100, can be used for the separation of amino acids and related compounds.[7]
- Mobile Phase: A simple mobile phase can consist of water and acetonitrile (MeCN) with a buffer like sulfuric acid.[7] The exact gradient and composition will depend on the specific column and instrument used.
- Detection: UV detection at 200 nm is a suitable method for analyzing cysteine and its derivatives.[7]

### 3. Analysis:

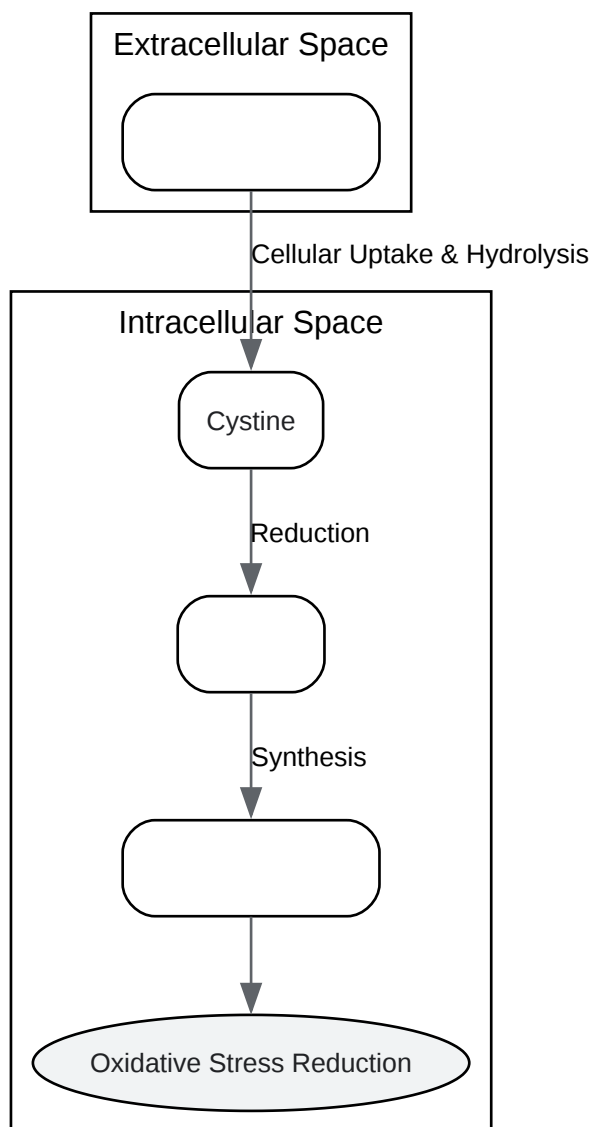
- Inject the prepared sample into the HPLC system.
- The retention time of the **L-Alanyl-L-Cystine** peak is used for its identification by comparing it to a standard.
- The peak area is used for quantification against a calibration curve generated from standards of known concentrations.

For more complex samples or to analyze cysteine-containing dipeptides with higher sensitivity, derivatization with a thiol-specific reagent like monobromobimane followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[8]

## Biological Significance and Signaling Pathway

**L-Alanyl-L-Cystine** is a crucial supplement in cell culture media because it provides a bioavailable source of cystine. Once inside the cell, cystine is reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] Glutathione is a major intracellular antioxidant that protects cells from oxidative damage.[1]

### Cellular Uptake and Role of L-Alanyl-L-Cystine in Glutathione Synthesis



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**L-Alanyl-L-Cystine's** role in glutathione synthesis.

By ensuring a steady supply of cystine, **L-Alanyl-L-Cystine** supports the cell's antioxidant defense mechanisms, which is critical for maintaining cellular redox homeostasis and preventing forms of cell death like ferroptosis.[1] This ultimately enhances cell viability and metabolic performance in bioprocessing and research applications.[1]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)